5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Physicochemical Profiling CNS Drug Design Lipophilicity

Procure CAS 865654-73-5 for its unique substitution pattern, optimized for CNS drug discovery. Unlike classical N1-alkylated benzodiazepines, its free N1-H enables direct synthetic diversification for SAR studies. The 7-methyl group, over a 7-chloro, predicts lower TSPO binding, reducing confounding off-target readouts in GABA-A functional assays. Its distinct physicochemical profile makes it an ideal LC-MS/MS system suitability standard for separating closely eluting benzodiazepine congeners. An essential scaffold for CCK/Notch pathway research, consistent with existing patent precedents.

Molecular Formula C16H13FN2O
Molecular Weight 268.291
CAS No. 865654-73-5
Cat. No. B2762763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
CAS865654-73-5
Molecular FormulaC16H13FN2O
Molecular Weight268.291
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,20)
InChIKeyIZTZCVXSBLOCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 865654-73-5: 5-(4-Fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one – Structural Identity & Core Properties for Procurement Specification


5-(4-Fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS 865654-73-5, MFCD01794790) is a synthetic 1,4-benzodiazepine derivative belonging to the class of GABA-A receptor modulators. Its molecular formula is C₁₆H₁₃FN₂O with a molecular weight of 268.28 g·mol⁻¹ . Unlike classical N1-alkylated benzodiazepines such as diazepam, this compound bears a free N1-H (dihydro-1H configuration), a 4-fluorophenyl substituent at position 5, and a methyl group at position 7 of the benzene ring. Predicted LogP is approximately 3.58, and the topological polar surface area is 36.10 Ų, placing it within Lipinski-compliant chemical space for CNS drug-like molecules [1]. Its core scaffold is shared with numerous pharmacologically active benzodiazepines, but the specific substitution pattern differentiates it from widely procured reference standards and synthetic intermediates.

Why Generic Substitution of Benzodiazepine Analogs Undermines Research Reproducibility: The Case for Specifying CAS 865654-73-5


Benzodiazepine receptor pharmacology is exquisitely sensitive to substitution pattern. Even minor modifications—such as replacing a 7-chloro with a 7-methyl group or shifting from a phenyl to a 4-fluorophenyl at position 5—can profoundly alter GABA-A receptor subtype affinity, efficacy, and the balance between central and peripheral benzodiazepine receptor (PBR/TSPO) engagement [1]. Consequently, two benzodiazepines that appear structurally similar cannot be assumed interchangeable. For example, the unsubstituted 5-phenyl-7-methyl analog (ChEBI:108982) is annotated as a GABA modulator with unquantified potency [2], while the 4-fluorophenyl-7-chloro counterpart (CAS 1492-96-2) is often used as a PBR ligand precursor. These divergent profiles underscore that generic “benzodiazepine” procurement without precise CAS specification risks introducing off-target activity, altered metabolic stability, or selectivity profiles that confound SAR interpretation and in vivo study outcomes. The quantitative evidence below establishes the specific differentiation points that justify selection of CAS 865654-73-5 over its closest commercially available analogs.

Quantitative Evidence Guide: Differentiating CAS 865654-73-5 from Closest Structural Analogs for Targeted Procurement


Increased Lipophilicity via 4-Fluorophenyl Substitution vs. Unsubstituted 5-Phenyl Analog

The target compound (CAS 865654-73-5) incorporates a 4-fluorophenyl group at position 5, whereas the closest unsubstituted analog—7-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (CAS 5571-63-1)—bears a simple phenyl ring. Fluorine substitution increases calculated LogP from approximately 2.83 (phenyl analog) to approximately 3.58 (target compound), an increase of +0.75 log units [1]. This increment is consistent with the electron-withdrawing and hydrophobic character of the fluorine atom, which enhances passive membrane permeability and blood-brain barrier penetration potential [2].

Physicochemical Profiling CNS Drug Design Lipophilicity

7-Methyl vs. 7-Chloro Substituent: Predicted Differential GABA-A Receptor Modulation Profile

The target compound carries a 7-methyl group, whereas the direct 7-chloro analog—7-chloro-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 1492-96-2)—is commonly used as a precursor for PBR/TSPO ligands. In the classic benzodiazepine SAR, the 7-position electron-withdrawing strength directly modulates receptor binding affinity: a chlorine atom (-I effect) enhances affinity for the central benzodiazepine binding site, while a methyl group (+I, hyperconjugation) provides weaker binding but potentially altered efficacy profile [1]. The Hammett σₚ value for 7-Cl is +0.23, whereas for 7-CH₃ it is -0.17, representing a shift of approximately +0.40 in the inductive effect direction [2]. This physicochemical difference translates to distinct pharmacological profiles, with the 7-methyl compound expected to exhibit reduced GABA-A binding affinity but potentially lower dependence on the benzodiazepine binding site for its modulatory activity.

GABA-A Receptor Pharmacology Structure-Activity Relationship Electron-Withdrawing Effects

N1-Unsubstituted Dihydro Configuration vs. N1-Methylated Benzodiazepines: Metabolic Stability and Prodrug Potential

CAS 865654-73-5 is an N1-unsubstituted (free NH) benzodiazepine, distinguishing it from the widely used N1-methylated analog diazepam (CAS 439-14-5). The absence of N1-alkylation preserves a hydrogen bond donor site and alters metabolic vulnerability: N1-methyl benzodiazepines undergo CYP3A4-mediated N-demethylation as a primary clearance pathway, generating long-acting active metabolites such as nordiazepam (t₁/₂ ≈ 40–100 h) [1]. In contrast, N1-unsubstituted benzodiazepines avoid this metabolic route, potentially resulting in a shorter half-life and reduced metabolite accumulation—a property advantageous for tool compounds requiring rapid washout or cleaner pharmacokinetic profiles [2]. While direct experimental t₁/₂ data for CAS 865654-73-5 are not publicly available, the structural feature itself constitutes a quantifiable difference in the number of metabolically labile N-methyl groups (0 vs. 1 for diazepam).

Drug Metabolism Pharmacokinetics Prodrug Design

Predicted Physicochemical and Drug-Likeness Profile vs. Diazepam

Comparing the predicted properties of CAS 865654-73-5 with those of diazepam reveals differences with implications for formulation and bioassay design. The target compound has a molecular weight of 268.28 g·mol⁻¹ vs. 284.74 g·mol⁻¹ for diazepam, reflecting the CH₃→Cl substitution at position 7 and the N1-H vs. N1-CH₃ difference . The predicted topological polar surface area (TPSA) is 36.10 Ų for the target compound versus 32.67 Ų for diazepam, suggesting slightly higher polarity [1]. Both compounds satisfy the Lipinski Rule of Five, but the subtle differences in MW, LogP (≈3.58 vs. 2.99), and TPSA may affect solubility, protein binding, and membrane permeation rates in a compound-specific manner that necessitates individual experimental characterization rather than reliance on class-based assumptions.

Drug-Likeness Physicochemical Properties Lipinski Rule

Distinct Patent and Literature Profile for N1-Unsubstituted 4-Fluorophenyl-7-methyl Benzodiazepines

The specific substitution pattern of CAS 865654-73-5—5-(4-fluorophenyl)-7-methyl, N1-unsubstituted—has been disclosed in patent families covering benzodiazepine derivatives as CCK receptor antagonists and Notch pathway inhibitors, whereas the closely related 7-chloro-5-(4-fluorophenyl) analog (CAS 1492-96-2) appears predominantly in patents related to peripheral benzodiazepine receptor (TSPO) ligands and 4'-fluoro diazepam synthesis [1]. This divergence in patent application context indicates that the two analogs have been pursued for distinct therapeutic target classes and biological pathways. For procurement decisions in a specific research project, the patent landscape can inform the selection of the compound whose disclosed uses align more closely with the intended research application, reducing the risk of intellectual property overlap.

Patent Landscape Intellectual Property Chemical Novelty

Predicted Binding Affinity Differentiation for Peripheral Benzodiazepine Receptor (PBR/TSPO)

BindingDB records for structurally related benzodiazepine analogs provide indirect evidence for differential PBR/TSPO affinity based on 7-position substitution. A 7-methyl analog with structural similarity (CHEMBL338378) showed IC₅₀ = 19.9 nM for displacement of [³H]-PK 11195 from rat cerebral cortex PBR/TSPO, while a 7-chloro analog (CHEMBL340752) achieved IC₅₀ = 5.89 nM in the same assay [1]. This approximately 3.4-fold difference in affinity suggests that the 7-methyl substituent present in CAS 865654-73-5 reduces TSPO binding compared to a 7-chloro group. Although direct data for the target compound are absent, the class-level trend implies that researchers specifically interested in compounds with lower TSPO affinity (to minimize off-target effects in CNS studies) would benefit from selecting the 7-methyl variant over the 7-chloro analog.

TSPO Binding Neuroinflammation Peripheral Benzodiazepine Receptor

Recommended Application Scenarios for 5-(4-Fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS 865654-73-5) Based on Evidence-Based Differentiation


CNS Tool Compound for GABA-A Receptor Subtype Profiling with Reduced TSPO Off-Target Confound

Based on the predicted lower TSPO affinity associated with the 7-methyl substituent (Section 3, Evidence Item 6), CAS 865654-73-5 is the preferred procurement choice for neuroscientists conducting GABA-A receptor subtype selectivity panels where peripheral benzodiazepine receptor binding must be minimized to avoid confounding functional readouts. Compared to the 7-chloro analog (IC₅₀ ≈ 5.89 nM at TSPO), the 7-methyl variant is expected to exhibit approximately 3- to 4-fold weaker TSPO engagement, improving the signal-to-noise ratio in GABA-A-specific electrophysiology or calcium flux assays [1].

Medicinal Chemistry Scaffold for N1-Functionalized Prodrug or Selective Ligand Design

The free N1-H position of CAS 865654-73-5 provides a synthetic handle for alkylation, acylation, or conjugation that is absent in N1-methylated analogs such as diazepam. As established in Section 3 (Evidence Item 3), this structural feature eliminates the N-demethylation metabolic soft spot and enables the design of N1-substituted analogs with tunable pharmacokinetic properties. Medicinal chemistry teams pursuing novel benzodiazepine-based CNS therapeutics with differentiated metabolism should procure this compound as a key synthetic intermediate rather than relying on pre-alkylated alternatives [2].

Physicochemical Reference Standard for Fluorinated Benzodiazepine Analytical Method Development

As documented in Section 3 (Evidence Items 1 and 4), CAS 865654-73-5 possesses a distinct physicochemical fingerprint (cLogP ≈ 3.58, TPSA = 36.10 Ų) compared to diazepam (cLogP ≈ 2.99, TPSA = 32.67 Ų) and the non-fluorinated 5-phenyl analog (cLogP ≈ 2.83). These differences translate to predictable shifts in reversed-phase HPLC retention time and mass spectrometry ionization efficiency. Analytical laboratories developing LC-MS/MS methods for benzodiazepine panels should include this compound as a system suitability reference to verify chromatographic resolution from closely eluting non-fluorinated or 7-chloro congeners [3].

Patent-Differentiated Lead Compound for Notch or CCK Pathway Research

The patent landscape analysis presented in Section 3 (Evidence Item 5) indicates that the 5-(4-fluorophenyl)-7-methyl substitution pattern has been disclosed in patent applications targeting CCK receptor antagonism and Notch pathway inhibition, whereas the 7-chloro analog is primarily associated with TSPO ligand patents. Research groups initiating drug discovery programs in the CCK or Notch therapeutic areas may preferentially select CAS 865654-73-5 as a starting scaffold to align with existing patent precedents and potentially benefit from prior art guidance on synthetic routes and biological assays [4].

Quote Request

Request a Quote for 5-(4-fluorophenyl)-7-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.